Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate
Description
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate (CAS No. 1213112-01-6) is a chiral α-amino acid ester with a molecular formula of C₁₀H₁₁BrFNO₂ and a molecular weight of 276.11 g/mol . The compound features a propanoate ester backbone substituted with an amino group at the second carbon and a 4-bromo-2-fluorophenyl ring at the third carbon. The bromine and fluorine substituents on the aromatic ring influence electronic properties, steric effects, and reactivity, making this compound a versatile intermediate in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRVNDVYGDWWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes:
The synthesis of Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate involves several steps. One common synthetic route includes the following reactions:
-
Bromination
- Start with 2-fluorobenzaldehyde.
- React it with bromine to introduce the bromine atom at the para position.
- Obtain 4-bromo-2-fluorobenzaldehyde.
-
Reductive Amination
- Combine 4-bromo-2-fluorobenzaldehyde with methylamine.
- Use a reducing agent (such as sodium borohydride) to form the desired product, this compound.
Industrial Production:
Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes mentioned above.
Chemical Reactions Analysis
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions:
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Substitution reactions at the bromine or fluorine positions.
Ester Hydrolysis: Hydrolysis of the ester bond to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate is a compound of considerable interest in scientific research due to its unique structural characteristics and potential applications across various fields. This article explores its synthesis, biological activities, and applications, supported by comprehensive data and case studies.
Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions and potential therapeutic applications:
Enzyme Inhibition
This compound has been studied for its role in enzyme inhibition, where it interacts with specific molecular targets within biological systems. The presence of bromine and fluorine enhances its binding affinity to certain proteins or enzymes, modulating their activity. This characteristic makes it valuable for targeted research in pharmacology and biochemistry.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit broad-spectrum antimicrobial activity against drug-resistant strains of bacteria and fungi. The unique structural features of this compound may contribute to its efficacy in this area.
Anticancer Potential
Structural analogs of this compound have been evaluated for anticancer activity against various cancer cell lines, demonstrating potential cytotoxic effects. For instance, studies have shown that modifications to the phenyl ring can enhance the compound's ability to induce apoptosis in cancer cells .
Applications
This compound has several notable applications across different scientific disciplines:
Chemistry
- Building Block in Organic Synthesis : It serves as a versatile intermediate for synthesizing complex organic molecules.
- Reagent in Chemical Reactions : Utilized in various reactions such as oxidation, reduction, and substitution, facilitating the development of new compounds.
Biology
- Enzyme Studies : Used to investigate enzyme-ligand interactions and the modulation of biochemical pathways.
- Pharmacological Research : Its potential as a therapeutic agent is being explored due to its biological activities.
Industry
- Production of Specialty Chemicals : The compound can be employed in the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals.
Case Studies
Several case studies highlight the applications of this compound:
- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .
- Antimicrobial Efficacy Testing : Research involving structural analogs revealed significant antimicrobial properties against resistant bacterial strains, suggesting its application in developing new antibiotics.
- Anticancer Activity Evaluation : In vitro tests on cancer cell lines indicated that derivatives of this compound could induce cell death through apoptosis, making it a candidate for further anticancer drug development.
Mechanism of Action
The exact mechanism by which Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate exerts its effects remains an active area of study. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences in Analogous Compounds
Key Observations :
The hydrochloride salt derivative (Table 1, Row 4) exhibits higher solubility in polar solvents due to ionic character .
Substituent Position and Electronic Effects :
- The 4-bromo-2-fluoro substitution in the target compound creates distinct electronic effects compared to 2-bromo-4-fluoro isomers (Table 1, Row 3). The latter may exhibit altered dipole moments and steric interactions due to substituent proximity .
- Replacement of bromo/fluoro with vinyl (Table 1, Row 5) introduces π-electron density, enabling conjugation reactions (e.g., Michael additions) .
Steric and Stereochemical Considerations: The (R)-enantiomer hydrochloride (Table 1, Row 4) demonstrates how stereochemistry affects molecular weight and crystallization behavior .
Table 2: Comparative Physicochemical Data
| Property | This compound | (S)-2-Amino-3-(4-bromophenyl)propanoic acid | Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Likely moderate in organic solvents | High in polar solvents (carboxylic acid) | Moderate in dichloromethane/THF |
| Stability | Stable under inert conditions | Acid-sensitive (decarboxylation risk) | Ester hydrolysis possible under basic conditions |
| Synthetic Utility | Intermediate for amide coupling | Precursor for peptide synthesis | Shorter chain limits backbone flexibility |
Key Insights :
- The ester group in the target compound facilitates synthetic modifications (e.g., hydrolysis to carboxylic acids or transesterification) compared to pre-formed acids .
- Bromine and fluorine substituents enhance electrophilic aromatic substitution (EAS) reactivity at specific positions, as seen in derivatives like Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate (antimycobacterial activity) .
Biological Activity
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activity, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 276.105 g/mol. Its structure includes a phenyl ring substituted with bromine and fluorine atoms, which significantly affects its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Fluorination : Introduction of the fluorine atom onto the phenyl ring.
- Bromination : Addition of the bromine atom to the para position.
- Esterification : Formation of the methyl ester group.
- Hydrochloride Formation : Conversion to hydrochloride salt for improved stability and solubility.
These steps can be optimized for industrial production using automated reactors and continuous flow systems.
Enzyme Interactions
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. The presence of bromine and fluorine enhances its binding affinity to specific proteins or enzymes, modulating various biochemical pathways.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The presence of halogen substituents was found to enhance lipophilicity, improving cell penetration and efficacy against resistant strains .
- Anticancer Research : In cellular assays, this compound showed a significant reduction in viability of Caco-2 cancer cells (39.8% viability compared to untreated controls). This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The halogen substituents enhance its binding affinity, leading to modulation of enzyme activity or receptor interactions. The precise pathways are still under investigation but are believed to involve alterations in signaling cascades related to cell growth and apoptosis.
Comparison with Similar Compounds
The unique substitution pattern on the phenyl ring distinguishes this compound from structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-bromo-2-fluorophenyl)acetate | Similar phenyl substitution but lacks amino group | Primarily used in esterification reactions |
| Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate | Different substitution pattern on the phenyl ring | Potentially different biological activities |
This comparison highlights the distinct chemical properties that may contribute to its enhanced biological activity.
Q & A
Advanced Research Question
- Molecular Docking : Simulate binding to targets (e.g., enzymes) using software like AutoDock.
- ADMET Prediction : Tools like ACD/Labs Percepta estimate metabolic stability and toxicity based on halogenated aromatic systems .
What in vitro models are suitable for assessing biological activity?
Advanced Research Question
- Cell Permeability Assays : Use THP-1 monocytes or PBMCs to evaluate anti-inflammatory potential, as done for structurally related esters .
- Enzyme Inhibition Studies : Test against proteases or kinases, leveraging the amino ester’s hydrogen-bonding capacity .
What safety precautions are necessary when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
